N-(2-Furanylmethyl)-N-[3-(2-methoxyphenyl)-3-[4-(1-methylethoxy)phenyl]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a methoxyphenyl group, and a propan-2-yloxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propyl chloride under controlled conditions to form the desired acetamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-phenylpropyl)acetamide
- N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl)acetamide
- N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl)acetamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
384361-73-3 |
---|---|
Molecular Formula |
C26H31NO4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C26H31NO4/c1-19(2)31-22-13-11-21(12-14-22)24(25-9-5-6-10-26(25)29-4)15-16-27(20(3)28)18-23-8-7-17-30-23/h5-14,17,19,24H,15-16,18H2,1-4H3 |
InChI Key |
UBRQBRSAYMZVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCN(CC2=CC=CO2)C(=O)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.